molecular formula C10H19NO2 B1485612 trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol CAS No. 2150123-93-4

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Cat. No.: B1485612
CAS No.: 2150123-93-4
M. Wt: 185.26 g/mol
InChI Key: HYOQPFWKDSJJHO-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The molecular weight of “trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol” is 185.26 g/mol. It is a solid substance . Other specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Antimicrobial Activity and Complex Formation

A study on cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands, which incorporate cyclobutane and thiazole rings, revealed antimicrobial activities against various microorganisms. The ligands and their metal complexes were tested for their efficacy against eight different microorganisms, showing potential applications in developing antimicrobial agents (Cukurovalı et al., 2002).

DNA Repair Inhibition in Cancer Therapy

Another area of application is the inhibition of the ERCC1-XPF endonuclease activity, which is crucial for repairing DNA lesions. Compounds designed to inhibit this activity have shown potential to sensitize cancer cells to chemotherapeutic agents. This was demonstrated in a study where novel ERCC1-XPF inhibitors were synthesized, showing improved inhibitory activity and potential in enhancing the efficacy of cancer treatments (Elmenoufy et al., 2020).

Cycloaddition Reactions and Stereospecific Synthesis

Research into the reaction of cyclobutanethione derivatives with aziridines has led to the unexpected formation of cycloadducts, demonstrating the chemical versatility of cyclobutane-containing compounds in synthesizing complex molecular structures with potential applications in material science and drug development (Mlostoń et al., 2002).

Photodimerization Processes

A study on the photodimerization of (Z)-4-styrylpyridine highlighted the formation of cis-cis-trans cyclobutanes, a process enhanced by a catalytic amount of HCl. This research elucidates the potential of utilizing light-induced reactions to create complex molecular structures, offering insights into developing novel photoreactive compounds (Yamada et al., 2010).

Lewis Acid-Catalyzed Reactions

A study presented the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes, showcasing the utility of cyclobutane derivatives in synthesizing a variety of cyclic compounds. This research has implications for the development of new synthetic methodologies in organic chemistry (Yao & Shi, 2007).

Mechanism of Action

The mechanism of action of “trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, which in this case is research.

Properties

IUPAC Name

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOQPFWKDSJJHO-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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